Cas no 330466-05-2 (N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide)

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
- SR-01000108437-1
- N-(2-methyl-1,3-benzothiazol-5-yl)-4-morpholin-4-ylsulfonylbenzamide
- EU-0036894
- SR-01000108437
- N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide
- F0015-0894
- AKOS005007509
- 330466-05-2
- Oprea1_181870
-
- インチ: 1S/C19H19N3O4S2/c1-13-20-17-12-15(4-7-18(17)27-13)21-19(23)14-2-5-16(6-3-14)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23)
- InChIKey: JUOALNGSAHNDLO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2C=CC3=C(C=2)N=C(C)S3)=O)=CC=1)(N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 417.08169844g/mol
- どういたいしつりょう: 417.08169844g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0015-0894-2mg |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0015-0894-20mg |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0015-0894-20μmol |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0015-0894-50mg |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0015-0894-75mg |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0015-0894-100mg |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0015-0894-2μmol |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0015-0894-5mg |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0015-0894-10mg |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0015-0894-1mg |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide |
330466-05-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamideに関する追加情報
Comprehensive Overview of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide (CAS No. 330466-05-2)
The compound N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide, identified by its CAS No. 330466-05-2, is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a benzothiazole core with a morpholine sulfonyl moiety, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its role as a potential kinase inhibitor, which aligns with current trends in targeting signaling pathways for therapeutic interventions.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. The structural attributes of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide suggest its utility in modulating protein-protein interactions, a hot topic in oncology and neurodegenerative disease research. Its benzothiazole component is known for its bioisosteric properties, often enhancing pharmacokinetic profiles, while the morpholine sulfonyl group contributes to improved solubility and target binding affinity.
From a synthetic chemistry perspective, the preparation of CAS No. 330466-05-2 involves multi-step organic transformations, including sulfonylation and amide coupling reactions. These methodologies are frequently searched by chemists seeking efficient protocols for heterocyclic compound synthesis. The compound's purity and stability are critical for reproducibility in biological assays, a concern often highlighted in peer-reviewed journals and online forums dedicated to medicinal chemistry.
The pharmacological potential of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide extends to its possible use as a fluorescence probe due to the inherent photophysical properties of the benzothiazole scaffold. This application is particularly relevant in live-cell imaging, a rapidly growing field fueled by the need for non-invasive diagnostic tools. Discussions on platforms like ResearchGate and PubMed often explore such dual-functional molecules, bridging the gap between therapeutics and diagnostics.
Environmental and safety profiles of CAS No. 330466-05-2 are also under scrutiny, as regulatory agencies emphasize sustainable chemistry practices. Computational studies predicting its biodegradability and toxicity are increasingly common, reflecting the industry's shift toward green chemistry principles. These aspects resonate with search queries related to eco-friendly drug development and benign-by-design strategies.
In summary, N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide represents a compelling case study at the intersection of synthetic chemistry, pharmacology, and environmental science. Its multifaceted applications—from targeted therapy to molecular imaging—make it a recurring subject in both academic literature and industrial R&D discussions. As research progresses, this compound may well emerge as a cornerstone in the next generation of bioactive molecules.
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